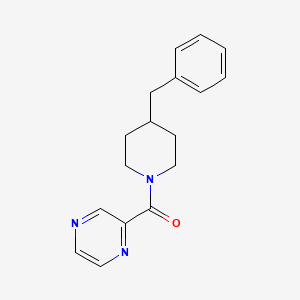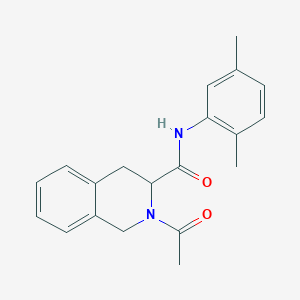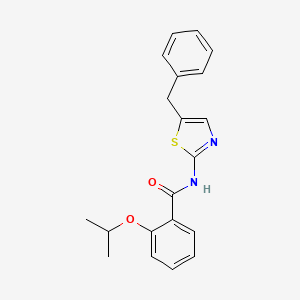![molecular formula C28H22ClN3O3 B7485956 N-[3-(1H-benzimidazol-2-yl)phenyl]-4-[(4-chlorobenzyl)oxy]-3-methoxybenzamide](/img/structure/B7485956.png)
N-[3-(1H-benzimidazol-2-yl)phenyl]-4-[(4-chlorobenzyl)oxy]-3-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(1H-benzimidazol-2-yl)phenyl]-4-[(4-chlorobenzyl)oxy]-3-methoxybenzamide is a complex organic compound that belongs to the benzimidazole class of chemicals Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-benzimidazol-2-yl)phenyl]-4-[(4-chlorobenzyl)oxy]-3-methoxybenzamide typically involves multiple steps. One common method starts with the preparation of the benzimidazole core, which is then functionalized to introduce the phenyl, chlorobenzyl, and methoxy groups. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactions with stringent control over reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-benzimidazol-2-yl)phenyl]-4-[(4-chlorobenzyl)oxy]-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and halogenating agents like bromine (Br2). The reactions are typically carried out under controlled temperatures and pressures to optimize yield and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce various substituted benzimidazole derivatives.
Scientific Research Applications
N-[3-(1H-benzimidazol-2-yl)phenyl]-4-[(4-chlorobenzyl)oxy]-3-methoxybenzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an allosteric activator of human glucokinase, which could be useful in the treatment of type-2 diabetes.
Biology: The compound’s interactions with biological macromolecules make it a candidate for studying enzyme inhibition and protein-ligand interactions.
Industry: Its chemical stability and reactivity make it suitable for use in various industrial applications, including the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-[3-(1H-benzimidazol-2-yl)phenyl]-4-[(4-chlorobenzyl)oxy]-3-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, as an allosteric activator of glucokinase, it binds to the allosteric site of the enzyme, enhancing its catalytic activity and thereby increasing glucose metabolism .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound, known for its broad spectrum of biological activities.
Thiabendazole: An anthelmintic agent used to treat parasitic worm infections.
Albendazole: Another anthelmintic agent with a similar structure but different functional groups.
Uniqueness
N-[3-(1H-benzimidazol-2-yl)phenyl]-4-[(4-chlorobenzyl)oxy]-3-methoxybenzamide is unique due to its specific functional groups, which confer distinct biological activities and chemical reactivity. Its ability to act as an allosteric activator of glucokinase sets it apart from other benzimidazole derivatives .
Properties
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)phenyl]-4-[(4-chlorophenyl)methoxy]-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22ClN3O3/c1-34-26-16-20(11-14-25(26)35-17-18-9-12-21(29)13-10-18)28(33)30-22-6-4-5-19(15-22)27-31-23-7-2-3-8-24(23)32-27/h2-16H,17H2,1H3,(H,30,33)(H,31,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHRFMRZZPNJWEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3)OCC5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(4-phenoxyphenyl)propanamide](/img/structure/B7485875.png)


![2-[(4-fluorophenyl)sulfonylamino]-N-(3-sulfamoylphenyl)benzamide](/img/structure/B7485913.png)
![2-[[2-(1H-indol-3-yl)-2-phenylethyl]amino]-N-phenylpropanamide](/img/structure/B7485921.png)
![N-(2-fluorophenyl)-3-[4-(4-propan-2-ylphenyl)sulfonylpiperazin-1-yl]propanamide](/img/structure/B7485931.png)

![N-[(1-benzyl-3-phenylpyrazol-4-yl)methyl]-1-phenyltetrazol-5-amine](/img/structure/B7485950.png)
![2-(3-cyclopentyl-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(2,5-dimethylpyrazol-3-yl)acetamide](/img/structure/B7485953.png)
![(2R)-2-[(5-ethylthiophen-2-yl)sulfonylamino]butanoic acid](/img/structure/B7485963.png)
![(2S)-2-[(2-thiophen-2-ylacetyl)amino]butanoic acid](/img/structure/B7485967.png)
![2-[[5-(2-cyclopentylethyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-1-morpholin-4-ylethanone](/img/structure/B7485974.png)
![2-[(5-benzyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(methylcarbamoyl)acetamide](/img/structure/B7485981.png)
![[2-(Furan-2-ylmethylamino)-2-oxoethyl] 2-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]benzoate](/img/structure/B7485993.png)
